Allyldimethylsilane

Übersicht

Beschreibung

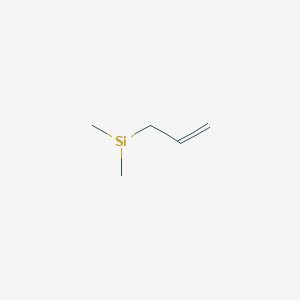

Allyldimethylsilane is an organosilicon compound with the molecular formula C5H12Si . It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a silicon atom, which is further bonded to two methyl groups (CH3). This compound is known for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allyldimethylsilane can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with allylmagnesium chloride . The reaction proceeds as follows:

ClSi(CH3)2H+CH2=CHCH2MgCl→CH2=CHCH2Si(CH3)2H+MgCl2

This reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process often involves distillation to separate the desired compound from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: Allyldimethylsilane undergoes various chemical reactions, including:

Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

Substitution: The allyl group can participate in substitution reactions, where the silicon atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

Oxidation: Silanols (RSiOH) or siloxanes (RSiOSiR).

Reduction: Saturated silanes (RSiH2).

Substitution: Halosilanes (RSiX, where X is a halogen).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Oxidative Carbon–Carbon Bond Formation

One of the notable applications of allyldimethylsilane is in the oxidative alkylation of ketones through intramolecular allyl-group transfer. This method allows for the formation of carbon-carbon bonds, which is crucial in organic synthesis. The reaction typically employs cerium ammonium nitrate (CAN) as an oxidizing agent, facilitating the conversion of allyldimethylsilyl enol ethers into desired products with good yields. For instance, under optimized conditions, yields can reach up to 83% when using functionalized allyl fragments .

Table 1: Yields of Allylation Reactions Using this compound

| Reaction Conditions | Yield (%) |

|---|---|

| CAN/NaHCO₃ at -30 °C | 39 |

| CAN/NaHCO₃ at -40 °C | 52 |

| CAN/2,6-di-t-butylpyridine | 83 |

| Acyclic α-aryl substituted ketones | 62 |

1.2 Cycloaromatization Reactions

ADMS has also been utilized in cycloaromatization reactions, particularly in the synthesis of complex silacycles. A study demonstrated that cycloaromatization of ortho-alkynylaryl this compound with arylsulfonyl azides resulted in the formation of novel fused silatetracyclic structures with yields ranging from 59% to 65% . This reaction showcases ADMS's potential in creating diverse polycyclic compounds.

3.1 Gold-Catalyzed Reactions

A significant advancement in utilizing ADMS is seen in gold-catalyzed intramolecular allylation reactions. This approach has been shown to generate alkoxy vinyl silanes efficiently, expanding the utility of ADMS in synthesizing complex organic molecules . The study highlights how varying catalyst conditions can influence product yield and selectivity.

3.2 Pyrolytic Studies

Research into the pyrolysis of ADMS has revealed insights into its thermal stability and decomposition pathways. Pyrolysis studies indicate that ADMS can decompose to form various silicon-containing products under specific conditions, which could be harnessed for material development or chemical synthesis .

Wirkmechanismus

The mechanism by which allyldimethylsilane exerts its effects is primarily through the formation of carbon-silicon bonds. The silicon atom, being less electronegative than carbon, can stabilize negative charges, making it a good nucleophile. This property allows this compound to participate in various organic reactions, facilitating the formation of complex molecular structures.

Vergleich Mit ähnlichen Verbindungen

- Allyltrimethylsilane (CH2=CHCH2Si(CH3)3)

- Chlorodimethylsilane (ClSi(CH3)2H)

- Allylmagnesium chloride (CH2=CHCH2MgCl)

Comparison:

- Allyltrimethylsilane: Similar to allyldimethylsilane but with an additional methyl group, making it bulkier and potentially less reactive in certain reactions.

- Chlorodimethylsilane: A precursor to this compound, it contains a chlorine atom that can be substituted with an allyl group.

- Allylmagnesium chloride: Used in the synthesis of this compound, it acts as a nucleophile in the reaction with chlorodimethylsilane.

This compound is unique due to its balance of reactivity and stability, making it a versatile compound in both laboratory and industrial applications.

Biologische Aktivität

Allyldimethylsilane (ADMS), a silane compound, has garnered attention in various fields, particularly due to its unique biological properties and reactivity. This article synthesizes findings from several studies to provide a comprehensive overview of the biological activity of ADMS, including its applications in medicinal chemistry, polymer science, and its potential therapeutic roles.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group attached to a dimethylsilyl moiety. Its structure can be represented as:

This configuration allows ADMS to participate in various chemical reactions, including radical mechanisms and cycloaddition processes.

1. Antimicrobial Properties

Research indicates that silane compounds, including ADMS, exhibit antimicrobial activity. A study highlighted that silanes can disrupt microbial membranes and affect cell viability. The unique silicon-carbon bond in ADMS contributes to its effectiveness against certain bacteria and fungi, offering potential applications in coating materials for medical devices .

2. Reactivity in Organic Synthesis

ADMS has been utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. For instance, it has been employed in oxidative alkylation processes where allyl groups are transferred to ketones, resulting in the formation of complex molecular structures with potential biological significance .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Oxidative Alkylation | 59-99 | Effective with various ketone substrates |

| Cycloaromatization | 50-71 | Involves novel silacycle formation |

3. Polymer Chemistry

ADMS is also significant in polymer science, where it serves as a monomer for the synthesis of silicon-containing polymers. These polymers can exhibit enhanced thermal stability and flexibility compared to their carbon-based counterparts. The incorporation of ADMS into polymer matrices has been shown to improve mechanical properties and permeability .

Case Study 1: Antimicrobial Coatings

A study investigated the use of ADMS-derived coatings on medical devices. The results demonstrated a significant reduction in bacterial colonization on surfaces treated with silane coatings compared to untreated controls. This suggests that ADMS could play a role in developing safer medical implants by reducing infection rates.

Case Study 2: Synthesis of Functional Polymers

In another study focusing on the synthesis of crosslinkable elastomeric materials, researchers utilized ADMS to create polysilicon olefins with improved mechanical properties. The resulting materials displayed excellent thermal stability and were suitable for various industrial applications .

Mechanistic Insights

The biological activity of ADMS can be attributed to several mechanistic pathways:

- Radical Formation : The presence of the allyl group allows for radical generation under oxidative conditions, facilitating various organic transformations.

- Silicon's Unique Properties : Silicon's larger atomic radius compared to carbon leads to distinct reactivity patterns and interactions with biological molecules, enhancing its potential therapeutic effects .

Eigenschaften

InChI |

InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMGMUODZNQAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883921 | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3937-30-2 | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Allyldimethylsilane in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis, primarily utilized for introducing allyl groups into molecules. It participates in various reactions, including:

- Palladium-catalyzed cross-coupling reactions: It acts as a pyridyl transfer reagent when reacted with aryl iodides in the presence of silver(I) oxide, leading to the formation of new carbon-carbon bonds. []

- Silicon-tether ring-closing metathesis: It serves as a precursor for building trisubstituted olefins, useful intermediates in synthesizing complex molecules. [, ]

- Enantioselective conjugate additions: When incorporated into α,β-unsaturated β-silyl imide substrates, it facilitates the addition of carbon-centered nucleophiles with high enantioselectivity, as demonstrated in the synthesis of (+)-Lactacystin. [, ]

- Hydrosilylation reactions: It can undergo hydrosilylation with 9-borabicyclo[3.3.1]nonane (9-BBN) to produce boron-modified polycarbosilanes, potential precursors for ceramic materials. []

Q2: How does this compound interact with transition metals like ruthenium?

A2: this compound can coordinate to transition metals like ruthenium, forming unique organometallic complexes. For instance, it reacts with the ruthenium complex RuH2(H2)2(PCy3)2, leading to the formation of [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2]. This complex exhibits interesting reactivity due to the coordination of a vinylsilane ligand to the ruthenium center via both Ru−(η2-H−Si) and Ru−(η2-CC) bonds. []

Q3: What are the different ways to synthesize this compound?

A3: While traditional methods exist, a novel Peterson olefination reaction was developed to synthesize this compound. This approach offers a valuable alternative, potentially with improved yields or regioselectivity depending on the desired product. [, ]

Q4: Can the reactivity of this compound be modified?

A4: Yes, the reactivity of this compound can be tuned. For instance, converting it into the corresponding Allylchlorodimethylsilane can alter its reactivity profile, making it suitable for different synthetic transformations. []

Q5: How does this compound react with carbenes?

A5: The reaction of this compound with carbenes, such as 1,2,2-Trifluoroethylidene, leads to both silicon-hydrogen insertion and double bond addition products. The selectivity of these reactions can vary depending on the specific carbene and reaction conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.